(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride (2R)-3-methoxy-2-(methylamino)propanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1807937-66-1
VCID: VC2896802
InChI: InChI=1S/C5H12N2O2.ClH/c1-7-4(3-9-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H/t4-;/m1./s1
SMILES: CNC(COC)C(=O)N.Cl
Molecular Formula: C5H13ClN2O2
Molecular Weight: 168.62 g/mol

(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride

CAS No.: 1807937-66-1

Cat. No.: VC2896802

Molecular Formula: C5H13ClN2O2

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride - 1807937-66-1

Specification

CAS No. 1807937-66-1
Molecular Formula C5H13ClN2O2
Molecular Weight 168.62 g/mol
IUPAC Name (2R)-3-methoxy-2-(methylamino)propanamide;hydrochloride
Standard InChI InChI=1S/C5H12N2O2.ClH/c1-7-4(3-9-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H/t4-;/m1./s1
Standard InChI Key OTLVOJOQNPBCAY-PGMHMLKASA-N
Isomeric SMILES CN[C@H](COC)C(=O)N.Cl
SMILES CNC(COC)C(=O)N.Cl
Canonical SMILES CNC(COC)C(=O)N.Cl

Introduction

Chemical Structure and Identification

Molecular Identity and Nomenclature

(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride is a chiral compound with the R configuration at the second carbon position. Its systematic IUPAC name is (2R)-3-methoxy-2-(methylamino)propanamide;hydrochloride. This compound is uniquely identified by its CAS registry number 1807937-66-1, which distinguishes it from related compounds including its enantiomeric counterpart .

Structural Representations and Identifiers

The compound possesses several standardized chemical identifiers that facilitate its unambiguous identification in chemical databases and literature. These include various SMILES notations and the InChI string, which encode its structural information in text format.

Identifier TypeValue
Standard InChIInChI=1S/C5H12N2O2.ClH/c1-7-4(3-9-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H/t4-;/m1./s1
Standard InChIKeyOTLVOJOQNPBCAY-PGMHMLKASA-N
Isomeric SMILESCNC@HC(=O)N.Cl
Canonical SMILESCNC(COC)C(=O)N.Cl
PubChem Compound ID119032017

The stereochemistry indicated by the (2R) prefix is critical to the compound's properties and potential applications, as it designates the specific three-dimensional arrangement of atoms around the chiral center.

Physical and Chemical Properties

Basic Physical Properties

(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride is characterized by the following fundamental properties:

PropertyValue
Molecular FormulaC₅H₁₃ClN₂O₂
Molecular Weight168.62 g/mol
Physical StateSolid (powder)
DensityNot available
Melting PointNot available
Boiling PointNot available
Flash PointNot available

The compound contains a methylamino group, a methoxy group, and an amide functionality, along with the hydrochloride salt form, which typically enhances water solubility compared to the free base .

Chemical Composition and Functional Groups

The molecular structure features several key functional groups:

  • An amide group (-CONH₂)

  • A secondary amine (methylamino) group

  • A methoxy group (-OCH₃)

  • A chiral center at C-2 with R configuration

  • Present as a hydrochloride salt

These functional groups contribute to the compound's chemical reactivity, solubility characteristics, and potential binding interactions in biological systems.

Applications and Research Significance

Research Applications

(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride is described as a "versatile small molecule scaffold" in research contexts . This characterization suggests potential applications in:

  • Medicinal chemistry as a building block for more complex molecules

  • Structure-activity relationship (SAR) studies

  • Chiral synthesis research

  • Development of bioactive compounds

The presence of both the methylamino and amide functionalities provides sites for further chemical modification, potentially enabling its use as a precursor in the synthesis of more complex compounds .

Current Research Status

The R stereochemistry of the compound is significant, as stereoisomers often display different biological activities and chemical properties. This makes it potentially valuable in asymmetric synthesis and chiral recognition studies.

SupplierProduct ReferencePackage SizesPrice (where available)
Cymit Quimica3D-HXC9376650 mg689.00 €
Cymit Quimica3D-HXC93766500 mg1,930.00 €
Vulcan ChemVC2896802Not specifiedNot specified
ChemsrcNot specifiedNot specifiedNot specified

The compound is primarily marketed to research institutions and laboratories for scientific applications .

Comparison with Related Compounds

Stereoisomeric Comparison

The S enantiomer, (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride (CAS: 1807941-79-2), is structurally identical except for the opposite configuration at the chiral center . Comparing the two enantiomers:

Property(2R) Enantiomer(2S) Enantiomer
CAS Number1807937-66-11807941-79-2
InChIKeyOTLVOJOQNPBCAY-PGMHMLKASA-NOTLVOJOQNPBCAY-WCCKRBBISA-N
ConfigurationR at C-2S at C-2
Molecular Weight168.62 g/mol168.62 g/mol
Molecular FormulaC₅H₁₃ClN₂O₂C₅H₁₃ClN₂O₂

Enantiomers typically exhibit identical physical properties (melting point, boiling point, solubility in achiral solvents) but may interact differently with other chiral entities such as enzymes, receptors, or chiral catalysts .

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